molecular formula C10H14O4 B1590458 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene CAS No. 78840-04-7

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene

Cat. No.: B1590458
CAS No.: 78840-04-7
M. Wt: 198.22 g/mol
InChI Key: AEZFHUSCRNLFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene is an organic compound with the molecular formula C10H14O4 It is a derivative of benzene, featuring two hydroxymethyl groups and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene typically involves the hydroxymethylation of 1,4-dimethoxybenzene. One common method is the reaction of 1,4-dimethoxybenzene with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl groups at the 2 and 6 positions of the benzene ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: 2,6-Bis(carboxymethyl)-1,4-dimethoxybenzene or 2,6-Bis(formyl)-1,4-dimethoxybenzene.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl and methoxy groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

    2,6-Bis(hydroxymethyl)-4-methylphenol: Similar structure but with a methyl group instead of methoxy groups.

    2,6-Bis(hydroxymethyl)-p-cresol: Similar structure but with a hydroxyl group instead of methoxy groups.

Uniqueness

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene is unique due to the presence of both hydroxymethyl and methoxy groups on the benzene ring

Properties

IUPAC Name

[3-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4,11-12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZFHUSCRNLFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)CO)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552905
Record name (2,5-Dimethoxy-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78840-04-7
Record name (2,5-Dimethoxy-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene
Reactant of Route 3
Reactant of Route 3
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene
Reactant of Route 4
Reactant of Route 4
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene
Reactant of Route 5
Reactant of Route 5
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene
Reactant of Route 6
Reactant of Route 6
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.